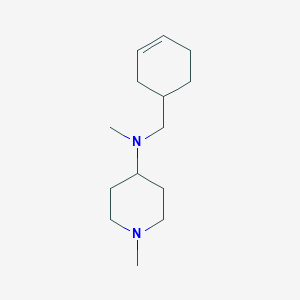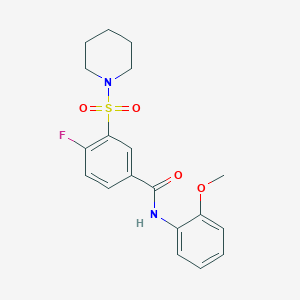
2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide, also known as BCAA, is a chemical compound that has been widely used in scientific research for various purposes. This compound belongs to the class of amides and has a molecular weight of 375.77 g/mol.
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed that 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide exerts its effects by inhibiting the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide has been found to possess various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to reduce the levels of cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response.
In addition, 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide has been found to possess antioxidant properties. It has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), thereby reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide in lab experiments is its low toxicity. 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide has been found to be relatively non-toxic, making it a safe compound for use in lab experiments. Another advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide is its stability. 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide is a stable compound that can be stored for long periods of time without undergoing degradation.
One of the limitations of using 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide in lab experiments is its limited solubility in water. 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide is a hydrophobic compound that is poorly soluble in water. This can make it difficult to prepare solutions of 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide for use in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide. One direction is the development of new drugs based on 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide. 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Another direction is the development of new herbicides based on 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide. 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide has been found to possess herbicidal properties, making it a potential candidate for the development of new herbicides for crop protection.
Conclusion:
In conclusion, 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide is a chemical compound that has been widely used in scientific research for various purposes. It possesses anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. It also possesses herbicidal properties, making it a potential candidate for the development of new herbicides for crop protection. Despite its limited solubility in water, 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide is a safe and stable compound that can be used in lab experiments. There are several future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide, including the development of new drugs and herbicides based on this compound.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide involves the reaction between 2-(4-bromo-2-chlorophenoxy) acetic acid and 4-methylphenylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide has been widely used in scientific research for various purposes. One of the main applications of 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide is in the field of medicinal chemistry. 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Another important application of 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide is in the field of agriculture. 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide has been found to possess herbicidal properties, making it a potential candidate for the development of new herbicides for crop protection.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-10-2-5-12(6-3-10)18-15(19)9-20-14-7-4-11(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBNGJBQSSEGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5172542.png)
![N-(4-ethoxyphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5172549.png)
![2-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5172568.png)
![N~2~-(2,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5172573.png)
![[4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt)](/img/structure/B5172581.png)
![4-(methylthio)-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5172592.png)



![2-{4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5172613.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5172631.png)
![1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172639.png)
![2-benzyl-3-(1-naphthyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5172640.png)
![9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5172652.png)